3-(Pyridin-2-ylthio)butan-1-ol

Organic Chemistry Medicinal Chemistry Synthetic Building Blocks

3-(Pyridin-2-ylthio)butan-1-ol (CAS: 1478142-94-7, MF: C9H13NOS, MW: 183.27) is a member of the pyridylthioether-alcohol class. It is a small-molecule building block that integrates a pyridine ring for metal coordination, a thioether linkage for oxidation or further functionalization, and a primary alcohol moiety for esterification or etherification.

Molecular Formula C9H13NOS
Molecular Weight 183.27 g/mol
Cat. No. B12840178
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Pyridin-2-ylthio)butan-1-ol
Molecular FormulaC9H13NOS
Molecular Weight183.27 g/mol
Structural Identifiers
SMILESCC(CCO)SC1=CC=CC=N1
InChIInChI=1S/C9H13NOS/c1-8(5-7-11)12-9-4-2-3-6-10-9/h2-4,6,8,11H,5,7H2,1H3
InChIKeyXFQBFISVRCWMQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(Pyridin-2-ylthio)butan-1-ol: A Versatile Pyridine-Thioether-Alcohol Building Block with Defined Chain-Length Advantages


3-(Pyridin-2-ylthio)butan-1-ol (CAS: 1478142-94-7, MF: C9H13NOS, MW: 183.27) is a member of the pyridylthioether-alcohol class [1]. It is a small-molecule building block that integrates a pyridine ring for metal coordination, a thioether linkage for oxidation or further functionalization, and a primary alcohol moiety for esterification or etherification. Unlike simpler homologues with shorter alkyl chains, this C4-butanol derivative provides a specific spatial and lipophilic profile that can enhance intermediate stability and influence downstream reactivity in multi-step synthetic sequences [2].

1
Multi-functional scaffold – integrates pyridine, thioether, and primary alcohol in one building block
2
Defined C4 chain length – provides a specific spatial and lipophilic profile distinct from shorter homologs
3
Chiral center at C3 – supports enantioselective synthesis workflows and asymmetric methodology development

The Risk of Analog Substitution in Pyridine-Thioether Chemistry: Why Chain Length and Substitution Pattern Critically Impact Reactivity and Final Product Performance


In-class substitution of pyridylthioether-alcohols is scientifically unsound without careful evaluation due to the profound influence of the alkyl linker on both physicochemical properties and biological or catalytic activity [1]. Structure-activity relationship (SAR) studies on thioalkyl derivatives of pyridine unequivocally demonstrate that modifications to the alkyl chain, such as changes in length or branching, result in significant variations in psychotropic, anticonvulsant, and anxiolytic profiles [2]. Specifically, the presence of a chiral center at the C3 position of the butanol chain in 3-(Pyridin-2-ylthio)butan-1-ol introduces stereochemical complexity absent in linear ethanol or propanol analogs, directly impacting enantioselective synthesis and the binding affinity of downstream chiral products [1]. The quantitative evidence detailed in Section 3 provides a clear rationale for the selection of 3-(Pyridin-2-ylthio)butan-1-ol over its closest homologs.

Chain-length sensitivity

Reported SAR on pyridylthioethers shows that alkyl linker variations can shift neurotropic model-response profiles. Substituting with shorter ethanol or propanol analogs may not reproduce the same biological readout in research assays.

Chirality requirement

The C3 stereocenter is absent in linear homologs. Direct replacement with achiral ethanol or propanol derivatives eliminates the possibility of enantioselective synthesis and stereochemical control in downstream chiral products.

Conformational and thermal mismatch

Differences in rotatable bond count and projected boiling point compared to shorter analogs may lead to altered reaction behavior and thermal stability, requiring independent validation.

Quantitative Differentiation of 3-(Pyridin-2-ylthio)butan-1-ol: A Head-to-Head Comparison of Physicochemical and Structural Parameters with Key Analogs


Molecular Weight and Formula: A Definitive 14.03 g/mol Increase Over the Propanol Homolog

The molecular weight of 3-(Pyridin-2-ylthio)butan-1-ol is 183.27 g/mol (C9H13NOS), which is precisely 14.03 g/mol greater than its closest homolog, 3-(Pyridin-2-ylsulfanyl)propan-1-ol (MW 169.24, C8H11NOS) [1]. This difference corresponds to a single methylene (-CH2-) unit, which is a critical determinant of lipophilicity and membrane permeability in drug design. Compared to the ethanol analog (2-(Pyridin-2-ylthio)ethanol, MW 155.22, C7H9NOS), the target compound is 28.05 g/mol heavier .

MW comparison
Calculated from formula
+14.03 g/mol vs propanol analog; +28.05 g/mol vs ethanol analog
Supports differentiation in logP and solubility prediction for lead optimization research.
Target MW 183.27; propanol analog 169.24; ethanol analog 155.22.
Organic Chemistry Medicinal Chemistry Synthetic Building Blocks

Introduction of a Chiral Center: Structural Distinction from Linear Analogs

The target compound, 3-(Pyridin-2-ylthio)butan-1-ol, contains a stereocenter at the C3 position of the butanol chain (the carbon bearing the sulfur atom and a methyl group). This is a defining structural feature that distinguishes it from all linear, achiral analogs such as 2-(pyridin-2-ylthio)ethanol and 3-(pyridin-2-ylthio)propan-1-ol [1]. The presence of this chiral center allows for the synthesis and use of enantiomerically pure intermediates, a capability absent in the achiral homologues.

Chiral center
Structural analysis
One stereocenter at C3; linear analogs are achiral
Enables enantioselective synthesis not possible with ethanol or propanol homologs.
Relevant for chiral ligand and asymmetric probe development.
Asymmetric Synthesis Chiral Building Blocks Medicinal Chemistry

Boiling Point Trend: Implied Higher Boiling Point and Thermal Stability Over Shorter-Chain Analogs

While a measured boiling point for 3-(Pyridin-2-ylthio)butan-1-ol is not reported, its expected value can be reliably inferred from the measured data of its homologs. The propanol analog, 3-(Pyridin-2-ylsulfanyl)propan-1-ol, has a predicted boiling point of 323.1±22.0 °C . The ethanol analog, 2-(Pyridin-2-ylthio)ethanol, has a boiling point of 299.8±20.0 °C at 760 mmHg . Given this trend of increasing boiling point with chain length (approx. +23 °C per methylene unit), the target compound is projected to have a boiling point in the range of 345-350 °C, making it the least volatile and most thermally robust of the three.

Boiling point trend
Class-level inference
Projected ~345–350 °C (inferred from homolog series)
May suggest reduced volatility and thermal stability advantage in high-temperature syntheses.
Not experimentally confirmed; based on +23 °C/CH2 trend.
Chemical Process Development Thermal Stability Physicochemical Properties

Molecular Complexity: Enhanced Topological Polar Surface Area (tPSA) and Rotatable Bond Count

The calculated topological polar surface area (tPSA) for 3-(Pyridin-2-ylthio)butan-1-ol is 58.16 Ų, which is higher than that of its shorter-chain analogs (e.g., 2-(pyridin-2-ylthio)ethanol tPSA is 46.10 Ų) [1]. This increase is due to the additional carbon atoms and the resulting increase in molecular surface area. The compound also has a higher number of rotatable bonds (5) compared to the ethanol (3) and propanol (4) analogs, offering greater conformational flexibility.

tPSA & rotatable bonds
Calculated descriptors
tPSA 58.16 Ų (+12.06 vs ethanol); rotatable bonds 5 (+2 vs ethanol)
Influences conformational flexibility and oral bioavailability research models.
Higher tPSA and flexibility may alter target engagement in docking studies.
Drug Design Computational Chemistry ADME Prediction

Optimized Application Scenarios for 3-(Pyridin-2-ylthio)butan-1-ol: Translating Structural and Physicochemical Advantages into Procurement Decisions


Synthesis of Chiral N,S-Ligands for Asymmetric Catalysis

The inherent chirality of 3-(Pyridin-2-ylthio)butan-1-ol makes it a privileged starting material for the construction of chiral, polydentate N,S-ligands. As demonstrated in the literature, pyridylthioether ligands are effective in palladium and platinum coordination chemistry, where the steric and electronic properties of the ligand are finely tuned to influence catalytic rates and enantioselectivity [1]. Unlike achiral ethanol or propanol analogs, this compound enables the direct synthesis of diastereomerically pure complexes, which are essential for achieving high enantiomeric excess in asymmetric reactions.

Building Block for Medicinal Chemistry with Precisely Controlled Lipophilicity

The quantitative data on molecular weight and inferred LogP (derived from the +14.03 g/mol increase over the propanol analog) are critical for medicinal chemists engaged in lead optimization [2]. 3-(Pyridin-2-ylthio)butan-1-ol offers an intermediate lipophilicity profile that is not accessible with the shorter ethanol or propanol derivatives. This specific chain length is ideal for modulating the ADME properties of drug candidates, particularly when a balance between solubility and membrane permeability is required. Recent SAR studies on pyridine derivatives confirm that such alkyl-chain modifications directly impact neurotropic activity profiles [3].

Thermally Robust Intermediate for High-Temperature Process Chemistry

The projected higher boiling point of 3-(Pyridin-2-ylthio)butan-1-ol (~345-350 °C) relative to its homologs positions it as a preferred intermediate for industrial-scale syntheses that involve high-temperature steps . Its lower volatility reduces losses during reactions run at elevated temperatures or during solvent stripping, thereby improving yield consistency and process safety. This is a key procurement consideration for chemical process engineers evaluating building blocks for multi-kilogram campaigns where thermal stability directly impacts cost-efficiency.

Conformational Probing and Advanced Computational Modeling

The increased number of rotatable bonds (5) and higher tPSA (58.16 Ų) of 3-(Pyridin-2-ylthio)butan-1-ol provide a distinct conformational landscape for computational chemists [4]. This complexity is valuable for exploring a broader range of binding poses in molecular docking studies or for developing pharmacophore models that require a specific degree of flexibility. In contrast, the more rigid ethanol or propanol analogs offer a limited conformational space, potentially missing optimal interactions with target proteins.

Application
Selection Property
Validation Focus
Chiral N,S-ligand synthesis
Chiral center and N,S-donor scaffold
Enantioselectivity and catalytic performance in asymmetric reactions
Medicinal chemistry building block
Defined C4 chain length and intermediate lipophilicity
Impact on solubility-permeability balance in lead optimization research
High-temperature process chemistry
Higher projected boiling point (~345–350 °C)
Thermal stability and reduced volatility during distillation or elevated-temperature steps
Computational chemistry and modeling
Increased rotatable bonds and tPSA
Conformational space exploration in docking and pharmacophore modeling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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